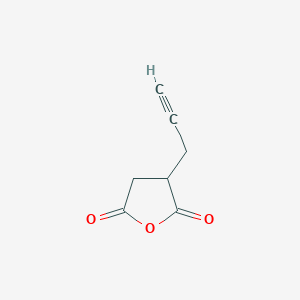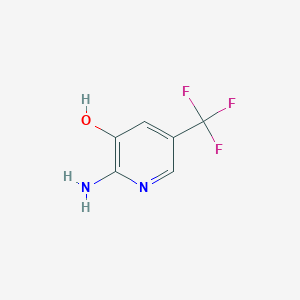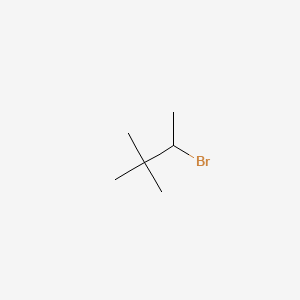
3-Bromo-2,2-dimethylbutane
Vue d'ensemble
Description
3-Bromo-2,2-dimethylbutane: is an organic compound with the molecular formula C6H13Br . It is a branched alkyl halide, characterized by a bromine atom attached to the third carbon of a butane chain that has two methyl groups on the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-2,2-dimethylbutane can be synthesized through the bromination of 2,2-dimethylbutane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the tertiary carbon, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-2,2-dimethylbutane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-).
Elimination Reactions: This compound can also undergo elimination reactions, particularly E2 eliminations, where the bromine atom and a hydrogen atom from an adjacent carbon are removed, forming an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium alkoxides (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 2,2-dimethylbutanol, 2,2-dimethylbutanenitrile, or 2,2-dimethylbutyl ethers.
Elimination Reactions: The major product is typically 2,2-dimethyl-1-butene or 2,2-dimethyl-2-butene, depending on the reaction conditions and base used.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2,2-dimethylbutane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a starting material for the synthesis of various alkenes, alcohols, and other functionalized compounds.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are often studied for their potential pharmacological properties. It can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it valuable for creating customized chemical products.
Mécanisme D'action
Substitution Reactions: In nucleophilic substitution reactions, the bromine atom in 3-Bromo-2,2-dimethylbutane is replaced by a nucleophile. The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon bearing the bromine from the opposite side, leading to the inversion of configuration.
Elimination Reactions: In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. This typically follows an E2 mechanism, which is a concerted process involving the simultaneous removal of the proton and the leaving group.
Comparaison Avec Des Composés Similaires
2-Bromo-2,3-dimethylbutane: Similar in structure but with the bromine atom on the second carbon.
3-Chloro-2,2-dimethylbutane: Similar structure with chlorine instead of bromine.
2,2-Dimethylbutane: The parent hydrocarbon without the halogen substituent.
Uniqueness: 3-Bromo-2,2-dimethylbutane is unique due to the presence of a bromine atom on a tertiary carbon, which makes it highly reactive in both substitution and elimination reactions. This reactivity is leveraged in synthetic chemistry to create a variety of complex molecules.
Propriétés
IUPAC Name |
3-bromo-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(7)6(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTGXWOFOTZORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728964 | |
| Record name | 3-Bromo-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26356-06-9 | |
| Record name | 3-Bromo-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,2-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)

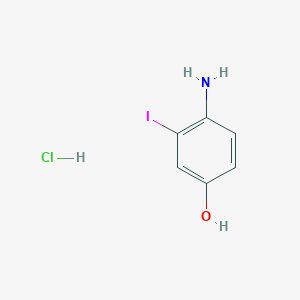

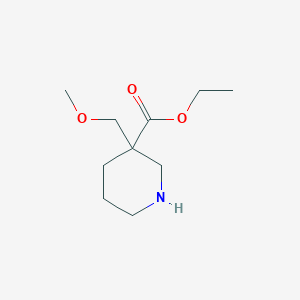
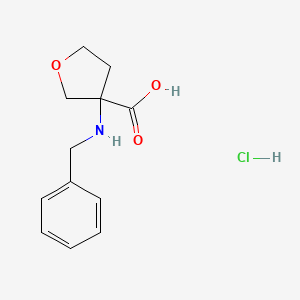
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)


